

5-(Bromomethyl)-2-fluorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Bromomethyl)-2-fluorobenzonitrile

Cat. No.: B033357

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-(Bromomethyl)-2-fluorobenzonitrile**, a halogenated aromatic nitrile, has emerged as a critical building block in the field of organic synthesis, particularly in the development of novel therapeutics and advanced materials. Its trifunctional nature, featuring a reactive bromomethyl group, a cyano moiety, and a fluorine-substituted benzene ring, offers synthetic chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **5-(Bromomethyl)-2-fluorobenzonitrile**, with a focus on its role in medicinal chemistry.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of **5-(Bromomethyl)-2-fluorobenzonitrile** is essential for its effective use in synthesis. The table below summarizes its key properties.

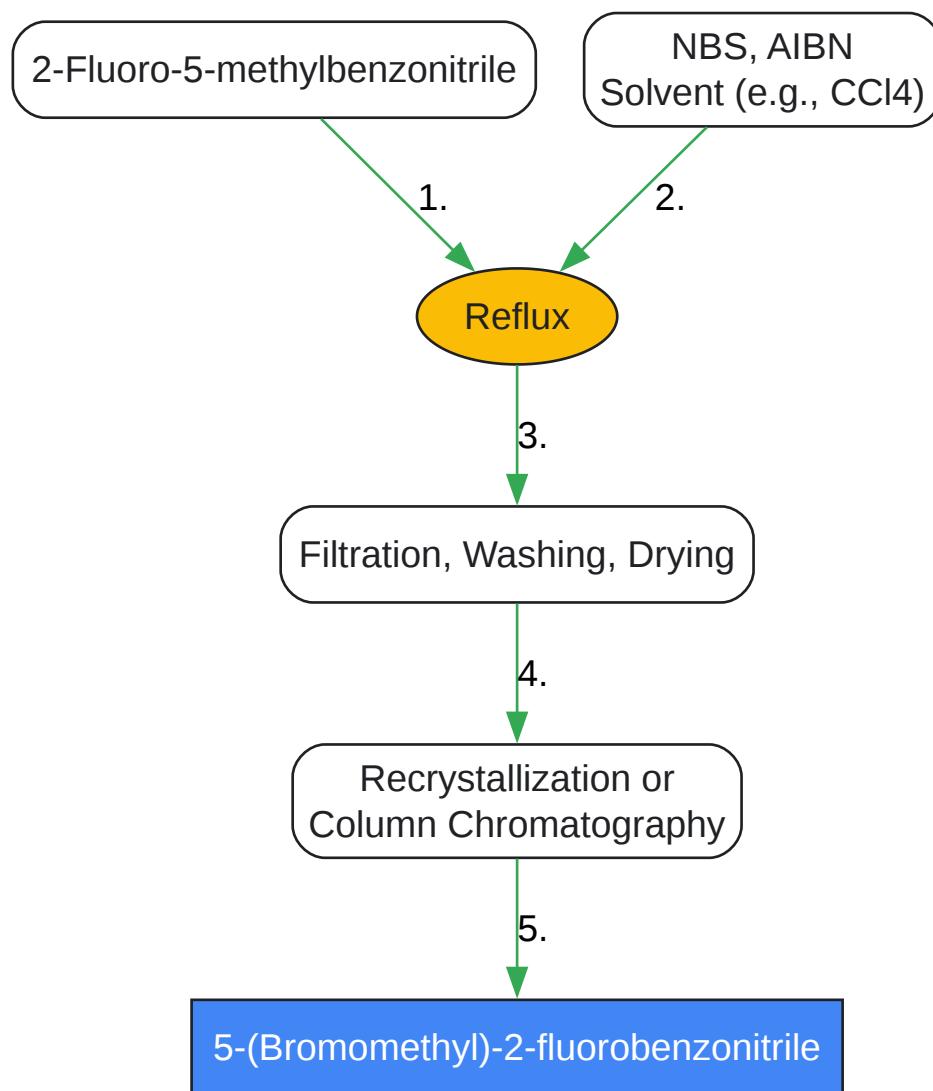
Property	Value
CAS Number	180302-35-6
Molecular Formula	C ₈ H ₅ BrFN
Molecular Weight	214.03 g/mol
Appearance	White to off-white solid
Purity	≥97%
¹ H NMR (400 MHz, CDCl ₃)	δ 7.65 (m, 2H), 7.21 (m, 1H), 4.45 (s, 2H)

Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

The most common and efficient method for the synthesis of **5-(Bromomethyl)-2-fluorobenzonitrile** is through the radical bromination of 2-fluoro-5-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

Materials:


- 2-fluoro-5-methylbenzonitrile
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylbenzonitrile in a suitable solvent (e.g., CCl₄) under an inert atmosphere.

- Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The progress of the reaction can be monitored by TLC or GC-MS. The reaction mixture will typically turn from colorless to a deep red and then to a pale yellow upon completion.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **5-(Bromomethyl)-2-fluorobenzonitrile**.

Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-(Bromomethyl)-2-fluorobenzonitrile**.

Applications in Organic Synthesis

The utility of **5-(Bromomethyl)-2-fluorobenzonitrile** lies in the differential reactivity of its functional groups. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable tool for introducing the 2-fluoro-5-cyanobenzyl moiety into target molecules.

Role in Medicinal Chemistry: Synthesis of PARP Inhibitors

A prominent application of **5-(Bromomethyl)-2-fluorobenzonitrile** is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have shown significant promise in cancer therapy. One of the key steps in the synthesis of the PARP inhibitor Olaparib involves the reaction of **5-(Bromomethyl)-2-fluorobenzonitrile** with a piperazine derivative.

Experimental Protocol: Alkylation of a Piperazine Derivative

Materials:

- **5-(Bromomethyl)-2-fluorobenzonitrile**
- Appropriate piperazine derivative
- A suitable base (e.g., K_2CO_3 , Et_3N)
- A suitable solvent (e.g., DMF, CH_3CN)

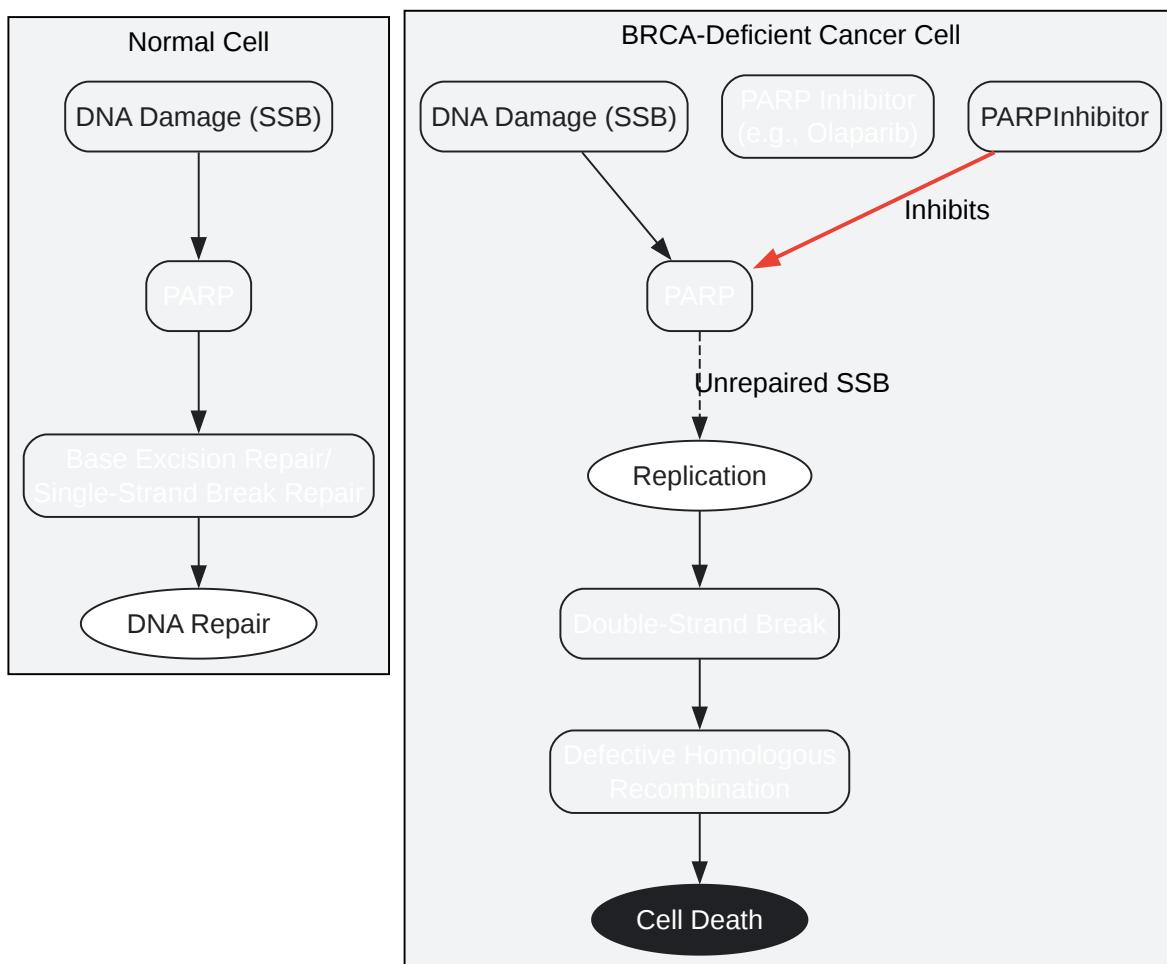
Procedure:

- To a solution of the piperazine derivative in a suitable solvent, add the base and stir for a short period at room temperature.
- Add a solution of **5-(Bromomethyl)-2-fluorobenzonitrile** in the same solvent dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography to yield the desired N-alkylated piperazine derivative, a key intermediate for PARP inhibitors.

Application in PARP Inhibitor Synthesis

5-(Bromomethyl)-2-fluorobenzonitrile Piperazine Derivative


Nucleophilic Substitution
(Base, Solvent)

N-alkylated Piperazine Intermediate

Further Synthetic Steps

PARP Inhibitor (e.g., Olaparib)

PARP Inhibition and Synthetic Lethality

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [5-(Bromomethyl)-2-fluorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033357#5-bromomethyl-2-fluorobenzonitrile-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com